ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate, also known as EEBATC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various cellular processes. In cancer cells, ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme required for DNA replication and cell division. In bacteria, ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate has been shown to inhibit the activity of DNA gyrase, an enzyme required for DNA replication and transcription.
Biochemical and Physiological Effects
ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. In cancer cells, ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate has been shown to induce apoptosis, or programmed cell death, by activating various signaling pathways. Additionally, ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate has been shown to inhibit cell proliferation and migration, which are key processes involved in cancer progression. In bacteria, ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate has been shown to inhibit cell growth and division, leading to cell death.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate in lab experiments is its high potency and specificity towards cancer cells and bacteria. Additionally, ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate has been shown to have low toxicity towards normal cells, making it a potential candidate for the development of new cancer treatments and antibiotics. However, one limitation of using ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate. One area of interest is the development of new cancer treatments using ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate as a lead compound. Additionally, further studies are needed to elucidate the mechanism of action of ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate and to identify potential targets for drug development. Furthermore, the development of new formulations of ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Synthesis Methods
The synthesis of ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate involves the reaction of ethyl 2-amino-5-ethylthiophene-3-carboxylate with 3-ethoxybenzoyl chloride in the presence of a base. The reaction proceeds through an amide bond formation and results in the formation of ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate as a white solid with a yield of 60-70%.
Scientific Research Applications
Ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate has been found to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
ethyl 2-[(3-ethoxybenzoyl)amino]-5-ethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-14-11-15(18(21)23-6-3)17(24-14)19-16(20)12-8-7-9-13(10-12)22-5-2/h7-11H,4-6H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUSMHXBOWFNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC(=CC=C2)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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